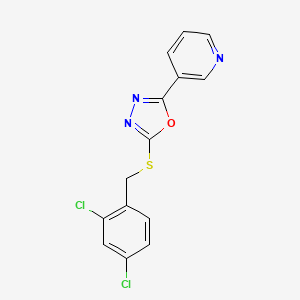2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC15805013
Molecular Formula: C14H9Cl2N3OS
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9Cl2N3OS |
|---|---|
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(12(16)6-11)8-21-14-19-18-13(20-14)9-2-1-5-17-7-9/h1-7H,8H2 |
| Standard InChI Key | XXKIGMQANOIGJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-((2,4-dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is C₁₅H₁₀Cl₂N₃OS, with a molecular weight of 365.24 g/mol. The core 1,3,4-oxadiazole ring is substituted at the 2-position with a thioether-linked 2,4-dichlorobenzyl group and at the 5-position with a pyridin-3-yl moiety. Key structural attributes include:
-
Electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzyl group, enhancing electrophilic reactivity .
-
Pyridinyl substitution, which facilitates π-π stacking interactions with biological targets such as enzymes and nucleic acids .
-
Thioether bridge, contributing to metabolic stability and membrane permeability .
Synthetic Methodologies
General Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of acylhydrazides or thiosemicarbazides under dehydrating conditions. For derivatives analogous to the target compound, common routes include:
Route 1: Cyclization of Thiosemicarbazides
Thiosemicarbazides (34) undergo oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene and Oxone) to yield 2-amino-1,3,4-oxadiazoles (35) . Adapting this method, substituting the amine group with a 2,4-dichlorobenzylthio moiety could produce the target compound.
Route 2: Coupling with Acylhydrazides
Acylhydrazides (17) react with isocyanates (18) in the presence of propanephosphonic anhydride (T3P) to form 2-amino-1,3,4-oxadiazoles (19) . Introducing a 2,4-dichlorobenzylthio group via post-synthetic modification (e.g., alkylation) may yield the desired product.
Route 3: POCl₃-Mediated Cyclization
Arylhydrazides (51) react with carbon disulfide in alkaline medium, followed by treatment with POCl₃, to form 2,5-disubstituted-1,3,4-oxadiazoles (52–53) . This method is scalable and compatible with halogenated substituents.
Synthetic Optimization for the Target Compound
To synthesize 2-((2,4-dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole, the following optimized protocol is proposed:
-
Preparation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: React pyridine-3-carboxylic acid hydrazide with CS₂ in NaOH/EtOH, followed by acidification .
-
Alkylation with 2,4-dichlorobenzyl chloride: Treat the thiol intermediate with 2,4-dichlorobenzyl chloride in DMF using K₂CO₃ as a base .
-
Purification: Isolate the product via column chromatography (petroleum ether/ethyl acetate, 10:1).
Pharmacological Activities
Telomerase Inhibition
2-Chloropyridine-1,3,4-oxadiazole derivatives (e.g., 69–71) inhibit telomerase in gastric cancer cells (SGC-7901) with IC₅₀ values of 2.3–2.56 µM, outperforming ethidium bromide (IC₅₀ = 2.5 µM) . The dichlorobenzyl group may enhance binding to telomerase’s RNA component.
Thymidine Phosphorylase Inhibition
Hydroxyl-substituted 1,3,4-oxadiazoles (e.g., 82–84) inhibit thymidine phosphorylase 6–9 times more effectively than 7-deazaxanthine . The electron-deficient dichlorobenzyl group likely stabilizes enzyme interactions.
Antibacterial Activity
Trifluoromethylpyridine-1,3,4-oxadiazoles (e.g., 6a–6v) exhibit potent activity against Ralstonia solanacearum (EC₅₀ = 26.2 µg/mL) and Xanthomonas species (EC₅₀ = 7.2–10.11 µg/mL) . The 2,4-dichloro substitution pattern correlates with enhanced membrane disruption.
Structure-Activity Relationships (SAR)
Role of the Dichlorobenzyl Group
-
Electron-withdrawing effects: Chlorine atoms increase electrophilicity, facilitating interactions with nucleophilic enzyme residues .
-
Hydrophobicity: Enhances penetration into lipid bilayers and binding to hydrophobic enzyme pockets .
Impact of the Pyridinyl Moiety
-
π-π Stacking: The pyridine ring engages in stacking interactions with aromatic amino acids (e.g., Phe, Tyr) in target proteins .
-
Hydrogen bonding: The nitrogen atom coordinates with active-site residues, stabilizing inhibitor-enzyme complexes .
Comparative Analysis of Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume